1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone derivatives. This compound is notable for its potential therapeutic applications, particularly in antibacterial and antifungal treatments. The molecular formula for this compound is with a molecular weight of approximately 463.49 g/mol .
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves several key steps:
Technical details often include the use of solvents such as dimethyl sulfoxide or ethanol, and reagents like potassium carbonate or triethylamine to facilitate reactions .
The chemical reactions involving 1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are primarily focused on its antibacterial efficacy. The compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) determined through standardized microbiological methods .
Technical details include the evaluation of its antibacterial properties using disc diffusion methods and agar dilution techniques, which assess the effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
The mechanism of action for 1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA synthesis. This occurs through interference with DNA gyrase or topoisomerase IV enzymes, which are crucial for DNA replication and transcription in bacteria .
Research indicates that compounds with similar structures exhibit significant antibacterial activity due to their ability to disrupt essential cellular processes in bacteria .
The compound is typically stored at temperatures around +5°C to maintain stability. It is presented in neat form for laboratory use .
Chemical properties include:
Relevant data regarding its reactivity and interactions with other substances are crucial for handling and application in research settings.
The primary applications of 1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid lie in pharmaceutical research as a potential antibacterial agent. Its analogs have been evaluated for their efficacy against resistant bacterial strains, making them valuable in developing new therapeutic agents . Additionally, ongoing studies may explore its antifungal properties further.
Quinolone derivatives constitute a cornerstone of synthetic antibacterial agents due to their distinctive mechanism: inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes regulate DNA supercoiling, and their disruption causes lethal double-strand breaks [2] [3]. The minimal pharmacophore requires the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework, with C-3 carboxylate and C-4 carbonyl groups coordinating essential magnesium ions within the enzyme-DNA complex [3].
Structural evolution has systematically enhanced potency and spectrum:
Table 2: Generational Evolution of Quinolone Antibacterials
Generation | Prototype Compound | Key Structural Features | Spectrum Enhancement |
---|---|---|---|
First | Nalidixic acid | Unsubstituted piperazine, no C-6 fluorine | Narrow gram-negative |
Second | Norfloxacin | C-6 fluorine, N-1 ethyl, C-7 piperazine | Broad gram-negative |
Third | Ciprofloxacin | C-6 fluorine, C-7 piperazine, N-1 cyclopropyl | Includes pseudomonads |
Advanced | Target compound | C-7 4-(3-phenylpropanoyl)piperazine | Enhanced gram-positive and intracellular |
The C-7 position serves as the primary site for pharmacokinetic and antimicrobial spectrum modulation. Introduction of piperazine dramatically improved cellular permeability and potency against Pseudomonas aeruginosa and Staphylococcus aureus. Subsequent acyl modifications (e.g., phenylpropanoyl) further optimized lipophilicity, extending efficacy against intracellular pathogens and efflux-pump-producing strains [3].
Fluoroquinolone development exemplifies rational drug design driven by structure-activity relationship (SAR) studies. Key milestones include:
Crystallographic studies of norfloxacin salts (e.g., with terephthalate) reveal how C-7 substituents influence solid-state packing via π-stacking and hydrogen bonding—factors critical for bioavailability [4]. Modern design leverages molecular docking against topoisomerase IV (PDB: 2XCT), optimizing side chains for resistance evasion while maintaining low cytotoxicity [3].
The piperazine ring confers essential physicochemical and target-binding properties:
Acylation with 3-phenylpropanoyl introduces three critical advantages over unsubstituted piperazine:
Table 3: Impact of C-7 Substituents on Quinolone Properties
C-7 Substituent | logD₇.₄ | Topoisomerase IV IC₅₀ (μM) | Pseudomonas aeruginosa MIC (μg/mL) |
---|---|---|---|
Piperazine (norfloxacin) | -0.5 | 0.8 | 0.5 |
4-Methylpiperazine | -0.2 | 0.7 | 0.6 |
3-Phenylpropanoylpiperazine | 1.9 | 0.3 | 0.2 |
Synthetic routes to such analogues typically involve:
Molecular dynamics simulations confirm that the phenylpropanoyl side chain adopts a folded conformation in hydrophobic pockets near topoisomerase IV’s Phe-88 residue, contributing van der Waals interactions that augment binding by ~2.9 kcal/mol versus unsubstituted piperazine [3]. This exemplifies structure-based design principles driving contemporary fluoroquinolone innovation.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8